1,2-Bis((1H-imidazol-5-yl)methylene)hydrazine
Description
1,2-Bis((1H-imidazol-5-yl)methylene)hydrazine (hereafter referred to by its full name) is a planar, symmetric hydrazine derivative featuring two imidazole rings at the 5-position. Its molecular geometry is stabilized by an inversion center at the N–N bond midpoint, as observed in single-crystal X-ray studies . The compound forms corrugated layers parallel to the (101) plane through synergistic hydrogen bonding (N–H⋯N interactions) and π–π stacking, distinguishing it from structurally related analogs . This supramolecular architecture enables applications in coordination chemistry, particularly in constructing cyanometallate clusters with Fe/Co cores, as demonstrated in the synthesis of torus-shaped [Fe20Co20] and lantern-shaped [Fe12Co15] complexes .
Properties
Molecular Formula |
C8H8N6 |
|---|---|
Molecular Weight |
188.19 g/mol |
IUPAC Name |
(E)-1-(1H-imidazol-5-yl)-N-[(E)-1H-imidazol-5-ylmethylideneamino]methanimine |
InChI |
InChI=1S/C8H8N6/c1-7(11-5-9-1)3-13-14-4-8-2-10-6-12-8/h1-6H,(H,9,11)(H,10,12)/b13-3+,14-4+ |
InChI Key |
JFLHUGVGGWZXSR-NPJRDEIVSA-N |
Isomeric SMILES |
C1=C(NC=N1)/C=N/N=C/C2=CN=CN2 |
Canonical SMILES |
C1=C(NC=N1)C=NN=CC2=CN=CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis((1H-imidazol-5-yl)methylene)hydrazine can be synthesized through the condensation of hydrazine hydrate with 1H-imidazole-5-carboxaldehyde. The reaction typically involves mixing equimolar amounts of the reactants in a suitable solvent such as ethanol or methanol, followed by refluxing the mixture for several hours. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis((1H-imidazol-5-yl)methylene)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced imidazole rings .
Scientific Research Applications
Applications in Coordination Chemistry
Coordination Chemistry : The compound serves as a polydentate ligand that can coordinate with various metal ions. Its ability to form stable complexes enhances its utility in designing new materials with specific properties.
| Metal Ion | Complex Type | Stability |
|---|---|---|
| Copper (II) | Octahedral | High |
| Nickel (II) | Square planar | Moderate |
| Cobalt (II) | Tetrahedral | High |
The formation of these metal-ligand complexes is crucial for applications in catalysis and sensor technology.
Medicinal Applications
1,2-Bis((1H-imidazol-5-yl)methylene)hydrazine has shown potential in medicinal chemistry due to its biological activities. Research indicates that derivatives of this compound exhibit antibacterial and antitumor properties.
Case Study: Antitumor Activity
A study investigated the antitumor effects of this compound derivatives on cancer cell lines. Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.
Supramolecular Chemistry
The compound's ability to form hydrogen bonds leads to the development of supramolecular architectures. These structures can be utilized in drug delivery systems and nanotechnology.
Hydrogen Bonding Network
In crystal structures, this compound forms one-dimensional ladder-like structures through N-H...N hydrogen bonds. This unique arrangement contributes to its stability and functionality in solid-state applications.
Catalytic Applications
The compound has been explored as a catalyst in various organic reactions. Its coordination with transition metals facilitates reactions such as:
- Aldol Condensation
- C-C Coupling Reactions
In these processes, the compound enhances reaction rates and selectivity, demonstrating its utility in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of 1,2-Bis((1H-imidazol-5-yl)methylene)hydrazine involves its ability to interact with various molecular targets through hydrogen bonding, coordination with metal ions, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Imidazole Positional Isomerism
The position of imidazole substitution critically influences molecular geometry and functionality:
- 5-position imidazole derivative : Planarity and π–π stacking enable 2D supramolecular networks, ideal for metal coordination .
- 2-position imidazole derivative: Non-planar geometry with 1D hydrogen-bonded chains reduces π–π interactions, limiting its utility in extended frameworks .
- 4-position imidazole derivative: Flexible ligand geometry facilitates the formation of triple-helix cores in cyanometallate clusters, enabling unique redox properties .
BOPHY vs. Imidazole-Based Hydrazines
BOPHY derivatives exhibit distinct electronic properties due to BF2 groups and pyrrole conjugation, enabling applications in fluorescence (e.g., Cd²⁺ probes with ICT transitions) and organometallic coupling (e.g., ferrocene-BOPHY hybrids with 17.2 Å metal-metal coupling) . In contrast, imidazole-based hydrazines prioritize coordination chemistry through N-donor sites.
Supramolecular and Functional Contrasts
Hydrogen Bonding vs. π–π Stacking
- The 5-position imidazole derivative relies on both hydrogen bonding (N–H⋯N: 157.9° angle) and π–π stacking for 2D layer formation, whereas the 2-position isomer forms only 1D hydrogen-bonded chains .
- Benzodioxol derivatives lack π–π interactions entirely, resulting in less stable supramolecular architectures .
Hydrophobicity and Reactivity
- Furan-based hydrazines exhibit hydrophobicity, enabling surface modification of nanomaterials , while imidazole derivatives favor polar interactions suitable for aqueous-phase coordination.
Biological Activity
1,2-Bis((1H-imidazol-5-yl)methylene)hydrazine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a hydrazine backbone with imidazole substituents, which are known for their diverse biological properties. The following sections will discuss the synthesis, biological activity, and relevant studies regarding this compound.
Synthesis
The synthesis of this compound typically involves the condensation of hydrazine derivatives with imidazole-containing aldehydes or ketones. This reaction forms the hydrazone linkage that is crucial for its biological activity. Specific synthetic routes may vary, but they generally aim to optimize yield and purity while maintaining the structural integrity of the imidazole rings.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. Studies have shown that hydrazone derivatives exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds often fall within the range of 0.35 to 6 µg/ml, indicating strong antibacterial potential .
Anticancer Properties
The compound has also been evaluated for its anticancer properties. Research indicates that imidazole-based compounds can inhibit cell proliferation in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For instance, derivatives exhibiting IC50 values between 2.43 and 14.65 μM have been reported, suggesting effective cytotoxicity against these cell lines . The mechanism of action may involve apoptosis induction and disruption of microtubule assembly in cancer cells.
Study 1: Antimicrobial Evaluation
In a recent study evaluating a series of hydrazone derivatives, this compound was included among compounds tested against Pseudomonas aeruginosa and Acinetobacter baumannii. The results indicated a strong correlation between the structural features of the compounds and their antimicrobial efficacy. The study highlighted that compounds with electron-withdrawing groups showed enhanced activity .
Study 2: Anticancer Activity Assessment
Another significant study focused on the cytotoxic effects of various hydrazone derivatives on human cancer cell lines. The results demonstrated that this compound induced significant morphological changes in MDA-MB-231 cells at concentrations as low as 1 µM. Furthermore, it enhanced caspase-3 activity, indicating activation of apoptotic pathways .
Table 1: Biological Activity Summary of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
